molecular formula C22H25N3O6S B2741997 2-(4-(isopropylsulfonyl)phenyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1251545-89-7

2-(4-(isopropylsulfonyl)phenyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2741997
CAS No.: 1251545-89-7
M. Wt: 459.52
InChI Key: FJXKGYNFTNOHDZ-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-(4-(isopropylsulfonyl)phenyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, provided for research purposes. Compounds featuring the 1,2,4-oxadiazole moiety are of significant interest in medicinal chemistry and drug discovery. Heterocyclic compounds, including 1,2,4-oxadiazoles, are frequently explored as core structures in the development of novel therapeutic agents for a range of conditions . The structure of this particular compound incorporates a sulfonyl group and a methoxyphenoxy methyl group, which may influence its physicochemical properties and biological activity. Research into similar compounds has shown potential in areas such as analgesia and neurological disorders, often through the modulation of specific receptors or enzymes . This chemical is intended for use in non-clinical, non-therapeutic laboratory research only. It is the responsibility of the researcher to determine the compound's suitability for any specific application and to conduct all necessary safety assessments. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-15(2)32(27,28)19-10-4-16(5-11-19)12-21(26)23-13-22-24-20(25-31-22)14-30-18-8-6-17(29-3)7-9-18/h4-11,15H,12-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXKGYNFTNOHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Isopropylsulfonyl)phenyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure

The compound can be represented by the following structural formula:

C18H22N4O4S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

This structure features an isopropylsulfonyl group, an acetamide moiety, and a methoxyphenoxy group linked to an oxadiazole ring.

Anticancer Activity

Recent studies have indicated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structures were tested against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines. Results showed that some compounds demonstrated considerable cytotoxicity and induced apoptotic effects in these cells .

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

CompoundHT-29 IC50 (µM)MCF-7 IC50 (µM)
Compound A10.515.2
Compound B8.312.7
Compound C5.620.1

The specific activity of this compound remains to be fully characterized; however, its structural components suggest potential for similar bioactivity.

Anti-inflammatory Effects

Compounds with sulfonamide groups have been noted for their anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. A study on related derivatives demonstrated strong inhibition of COX enzymes, suggesting that the isopropylsulfonyl group may confer similar anti-inflammatory activity to our compound .

Table 2: Inhibition of COX Enzymes by Related Compounds

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound D7885
Compound E6570
Compound F9092

Other Pharmacological Activities

In addition to anticancer and anti-inflammatory activities, the compound's oxadiazole ring has been associated with various biological activities including antimicrobial and antifungal properties . The presence of methoxy and phenoxy groups may enhance lipophilicity and facilitate cellular uptake, potentially increasing therapeutic efficacy.

Case Studies

A case study involving a series of oxadiazole derivatives highlighted their potential as novel anticancer agents. These compounds were subjected to in vitro testing against several cancer cell lines, revealing promising results that warrant further investigation into the specific mechanisms of action for compounds similar to this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide derivatives containing heterocyclic cores (e.g., 1,2,4-oxadiazole, triazole) and sulfonamide/sulfanyl groups. Key differences in substituents, physicochemical properties, and synthetic yields are highlighted.

Table 1: Structural and Physicochemical Comparisons

Compound Name & ID (if available) Key Substituents Molecular Weight (g/mol) Functional Group Differences Key Data (e.g., Yield, Stability)
Target Compound 4-(Isopropylsulfonyl)phenyl, 3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole ~475.5 (estimated) Oxadiazole core; isopropylsulfonyl N/A (insufficient data in evidence)
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide [1] 3,4-Dimethylisoxazole, 4′-methylbiphenyl 521.59 Isoxazole core; biphenyl substituent ChemSpider ID: 303032-43-1
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide [2] 4-Methyltriazole, nitro group, acetylamino phenoxy ~483.5 (estimated) Triazole core; nitro group M.p. 216.4–217.7°C; IR: 1669 cm⁻¹ (C=O)
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide [3] Chloro, methoxy, pyridinyl-triazole ~473.0 (estimated) Triazole core; pyridine substituent CAS: 573943-64-3
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide [4] 4-Methoxyphenyl-oxadiazole, phenylethyl ~353.4 (estimated) Shared oxadiazole core; simpler side chain CAS: 896817-57-5

Key Structural and Functional Differences

Heterocyclic Core : The target compound’s 1,2,4-oxadiazole core (vs. triazole in [2], [3]) offers greater metabolic stability due to reduced susceptibility to enzymatic oxidation .

Sulfonyl vs.

Substituent Effects: The 4-methoxyphenoxy group in the target compound may confer higher lipophilicity than the nitro group in [2] or the pyridine in [3], influencing membrane permeability .

Research Findings and Implications

  • Bioactivity Potential: The pyridine-containing triazole in [3] and the biphenyl group in [1] suggest possible kinase or protease targeting, analogous to the target compound’s hypothesized mechanism .
  • Metabolic Considerations : The oxadiazole core in the target compound and [4] may offer superior metabolic stability compared to triazole-based analogs, as triazoles are prone to CYP450-mediated degradation .

Q & A

Q. Basic

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the oxadiazole ring (C=N at ~160 ppm) and sulfonyl group (S=O at ~1100 cm1^{-1} in IR) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z ~529.2) .
  • X-ray Crystallography : Resolves spatial arrangement of the methoxyphenoxy and isopropylsulfonyl moieties .

What strategies resolve contradictory data in pharmacological activity studies?

Q. Advanced

  • Meta-Analysis : Apply hierarchical clustering to group inconsistent biological assay results (e.g., IC50_{50} variations) by experimental conditions .
  • Dose-Response Reevaluation : Use Hill slope analysis to distinguish true efficacy outliers from assay artifacts .
  • Target Profiling : Employ computational target prediction tools (e.g., SwissTargetPrediction) to identify off-target interactions that explain discrepancies .

How should in vitro assays be designed to evaluate biological activity?

Q. Basic

  • Cell Line Selection : Use HEK293 or HepG2 cells for general cytotoxicity screening, with positive controls (e.g., staurosporine) .
  • Concentration Gradients : Test 10 nM–100 µM ranges to establish dose-dependent effects. Include DMSO controls (<0.1% v/v) .
  • Endpoint Assays : Combine MTT for viability and caspase-3/7 luminescence for apoptosis profiling .

How can statistical experimental design (DoE) improve synthesis yield and purity?

Q. Advanced

  • Factorial Design : Vary temperature (50–90°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs) to identify optimal amidation conditions .
  • Response Surface Methodology (RSM) : Model interactions between sulfonylation pH (6–8) and solvent polarity (THF vs. DMF) to maximize yield .
  • Taguchi Arrays : Optimize purification parameters (e.g., column chromatography gradients) to enhance purity >98% .

What stability conditions ensure experimental reproducibility?

Q. Basic

  • Storage : Store at –20°C under inert gas (Ar/N2_2) to prevent hydrolysis of the sulfonyl group .
  • Lyophilization : For long-term stability, lyophilize in amber vials with desiccants (e.g., silica gel) .
  • In-Use Stability : Monitor degradation via HPLC every 6 hours in aqueous buffers (pH 7.4) at 25°C .

How does the isopropylsulfonyl group influence pharmacokinetics, and how is this modeled?

Q. Advanced

  • LogP Calculations : The sulfonyl group reduces lipophilicity (predicted LogP ~2.1 vs. ~3.5 for non-sulfonylated analogs), impacting membrane permeability .
  • PBPK Modeling : Use GastroPlus® to simulate absorption/distribution, accounting for sulfonamide-mediated plasma protein binding (~85%) .
  • Metabolic Stability : CYP3A4 docking studies predict oxidative metabolism at the isopropyl group, guiding deuterium labeling to prolong half-life .

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